1-Bromo-1-methoxy-4-methylpent-1-ene
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 1.72 ppm (3H, singlet) : Methyl group at C4.
- **δ 3.41 ppm
Properties
CAS No. |
309263-55-6 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-1-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)4-5-7(8)9-3/h5-6H,4H2,1-3H3 |
InChI Key |
ATQJYUTWBXTHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-methoxy-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxy-4-methylpent-1-ene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 1-Bromo-1-methoxy-4-methylpent-1-ene may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent
Major Products Formed
Substitution: Formation of 1-methoxy-4-methylpent-1-ol or 1-methoxy-4-methylpent-1-amine.
Elimination: Formation of 1-methoxy-4-methylpent-1-ene.
Addition: Formation of 1,2-dibromo-1-methoxy-4-methylpentane or 1-bromo-1-methoxy-4-methylpentane
Scientific Research Applications
1-Bromo-1-methoxy-4-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1-methoxy-4-methylpent-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
(a) Aromatic Bromo-Alkoxy Compounds
4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1):
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Crystal Data: Mr = 335.17): Combines a bromo-methoxy aromatic system with a conjugated enone fragment. The extended conjugation enhances UV absorption and photostability, relevant in pharmaceuticals or materials science .
(b) Aliphatic Bromo-Alkoxy Compounds
- 1-Bromo-1-methoxy-4-methylpent-1-ene: The aliphatic chain and terminal alkene promote reactivity in radical or electrophilic addition reactions.
Key Observations :
- Aliphatic bromo-alkoxy compounds like 1-Bromo-1-methoxy-4-methylpent-1-ene exhibit higher volatility and faster elimination kinetics than aromatic analogs due to weaker C-Br bonds .
- Aromatic derivatives prioritize substitution over elimination, leveraging resonance stabilization .
Physical Properties and Stability
Molecular Weight Trends :
- Aromatic bromo-alkoxy compounds (e.g., Mr = 335.17 in ) generally have higher molecular weights than aliphatic analogs due to aromatic rings and additional substituents.
- 1-Bromo-1-methoxy-4-methylpent-1-ene likely has a lower boiling point (~150–180°C estimated) compared to aromatic derivatives (>200°C).
Thermal Stability :
- Aliphatic bromo-alkenes are prone to decomposition under heat or light, requiring storage in dark, cool conditions.
- Aromatic bromo compounds (e.g., 4-Bromo-2-ethyl-1-methoxybenzene) demonstrate greater thermal resilience due to delocalized π-electrons .
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